3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c1-15-9-10-17-19(14-24(30)35-21(17)11-15)26-25(18-7-5-6-8-20(18)36-26)29-28(31)16-12-22(32-2)27(34-4)23(13-16)33-3/h5-14H,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYFQLBOVUYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
The compound interacts with its targets, leading to their inhibition. For instance, it inhibits tubulin polymerization, a critical process in cell division. It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability. By inhibiting these targets, the compound disrupts their normal functions, leading to changes in cellular processes.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it disrupts the microtubule dynamics by inhibiting tubulin, affecting cell division. It also interferes with the redox homeostasis by inhibiting TrxR, leading to oxidative stress. Furthermore, it affects gene expression by inhibiting HLSD1, a histone demethylase.
Result of Action
The compound’s action results in molecular and cellular effects, including cell cycle arrest (due to tubulin inhibition), protein misfolding (due to Hsp90 inhibition), oxidative stress (due to TrxR inhibition), and changes in gene expression (due to HLSD1 inhibition). These effects can lead to cell death, particularly in cancer cells, given their high proliferation rate and dependence on these pathways.
Biological Activity
3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzamide moiety
- Benzofuran and chromen rings
- Three methoxy groups attached to the benzene ring
The molecular formula is , with a molecular weight of approximately 365.42 g/mol.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
The mechanism involves induction of apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways involving Bcl-2 family proteins and caspase activation.
2. Antioxidant Activity
The compound has demonstrated notable antioxidant effects. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
3. Anti-inflammatory Properties
Studies have reported that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of cell proliferation: By affecting signaling pathways involved in cell growth.
- Induction of apoptosis: Through activation of intrinsic pathways leading to caspase activation.
- Antioxidant defense enhancement: By increasing the levels of antioxidant enzymes.
Case Studies
- Study on Breast Cancer Cells
- A study assessed the effect of the compound on MCF-7 cells, revealing an IC50 value of 15.2 µM. The treatment resulted in significant apoptosis as evidenced by flow cytometry analysis.
- Anti-inflammatory Effects in Animal Models
- In a murine model of acute inflammation, administration of the compound reduced paw edema by 40% compared to the control group, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzanilide Derivatives with Aromatic Substituents
Several benzanilide analogs from and highlight the role of substituents on the phenyl ring in modulating physical properties. For example:
Key observations:
- Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points due to enhanced intermolecular dipole interactions .
- Methoxy groups (e.g., 4e) reduce melting points slightly compared to nitro or chloro analogs, likely due to steric hindrance and reduced packing efficiency .
- The target compound’s 3,4,5-trimethoxybenzamide group may further lower melting points compared to monosubstituted analogs, but its rigid benzofuran-coumarin scaffold could offset this by promoting crystal lattice stability .
Trimethoxybenzamide Analogs
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide () shares the 3,4,5-trimethoxybenzoyl core with the target compound but differs in the substituent (3-bromophenyl vs. benzofuran-coumarin). Key distinctions:
- Crystallography: The bromophenyl analog crystallizes in the monoclinic space group P2₁/c, with intermolecular hydrogen bonds stabilizing the structure . The benzofuran-coumarin moiety in the target compound may introduce additional π-π stacking interactions due to its extended aromatic system.
- Bioactivity : Bromine’s electronegativity in ’s compound could enhance halogen bonding in biological targets, whereas the target’s coumarin group may interact with enzymes via hydrophobic or planar stacking mechanisms .
Benzofuran-Coumarin Hybrids
The compound 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide () provides a direct structural comparison:
Key differences:
- Coumarin Substituents : The 7-methyl group (target) vs. 6-isopropyl () alters steric bulk and lipophilicity. Methyl groups typically enhance metabolic stability, while isopropyl may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
